Sustained 24-Hour Bronchodilation via Transdermal Delivery vs. Inhaled Salmeterol
The transdermal tulobuterol patch provides sustained bronchodilation over a 24-hour period with once-daily application. A direct crossover study in COPD patients compared the transdermal β₂-agonist tulobuterol (2 mg/day) with inhaled salmeterol (50 μg twice daily). While both agents improved lung function from baseline, the area under the curve (AUC) for FEV₁ over the dosing interval quantifies the total bronchodilatory effect. The AUC for FEV₁ was 2.98±1.05 L·h for tulobuterol and 6.39±1.12 L·h for salmeterol [1]. This indicates that while salmeterol provides a more potent bronchodilatory effect (approximately three times greater), tulobuterol achieves a sustained effect for at least 24 hours with a single application [1].
| Evidence Dimension | FEV₁ Area Under the Curve (AUC) over dosing interval |
|---|---|
| Target Compound Data | 2.98 ± 1.05 L·h |
| Comparator Or Baseline | Salmeterol: 6.39 ± 1.12 L·h |
| Quantified Difference | Tulobuterol AUC FEV₁ is approximately 46.7% of salmeterol's (2.98 vs 6.39 L·h). Salmeterol's bronchodilatory potency is approximately 2.14 times greater based on AUC. |
| Conditions | Open-label, randomized crossover study in 11 patients with stable COPD. Tulobuterol (2 mg/day) patch vs. salmeterol (50 μg, twice daily) inhalation. |
Why This Matters
This evidence quantifies the unique 24-hour sustained-release profile of the tulobuterol transdermal system, which is not achievable with inhaled short-acting or other long-acting β₂-agonists, making it a specific tool for studies requiring consistent, long-duration β₂-receptor stimulation.
- [1] Yamagata T, Hirano T, Sugiura H, Yanagisawa S, Ichikawa T, Ueshima K, Akamatsu K, Nakanishi M, Matsunaga K, Minakata Y, Ichinose M. Comparison of bronchodilatory properties of transdermal and inhaled long-acting β2-agonists. Pulm Pharmacol Ther. 2008 Feb;21(1):160-5. doi: 10.1016/j.pupt.2007.06.002. PMID: 17644434. View Source
